Ti6 Al4 V (Al, V), BCR(R) certified Reference Material, disc

Catalog No.
S634354
CAS No.
99906-66-8
M.F
AlTiV
M. Wt
125.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ti6 Al4 V (Al, V), BCR(R) certified Reference Mate...

CAS Number

99906-66-8

Product Name

Ti6 Al4 V (Al, V), BCR(R) certified Reference Material, disc

Molecular Formula

AlTiV

Molecular Weight

125.79 g/mol

InChI

InChI=1S/Al.Ti.V

InChI Key

GDAKJZDZIXHMSC-UHFFFAOYSA-N

SMILES

[Al].[Ti].[V]

Synonyms

Protasul-64WF alloy, Ti-6Al-4V alloy, Ti-6Al-V4 alloy, Ti6Al4V, titanium 6-aluminum-4-vanadium, titanium alloy (TiAl6V4), Tivanium, Tytanium R

Canonical SMILES

[Al].[Ti].[V]

Titanium alloy Ti6Al4V, also known as Grade 5 titanium, is a widely utilized alpha-beta titanium alloy composed of approximately 90% titanium, 6% aluminum, and 4% vanadium. This alloy is recognized for its high strength-to-weight ratio, excellent corrosion resistance, and good weldability, making it one of the most commercially successful titanium alloys globally. Its unique microstructure features both alpha and beta phases, which contribute to its mechanical properties and versatility in various applications .

Ti6Al4V is characterized by its ability to maintain strength at elevated temperatures and its resistance to fatigue and crack propagation. The alloy can be heat treated to enhance its mechanical properties further, making it suitable for demanding environments such as aerospace and biomedical applications .

Protasul-64WF doesn't have a specific mechanism of action in the traditional sense. However, its success in medical implants relies on its biocompatibility. The surface of the alloy interacts with bone tissue, allowing for osseointegration, a process where bone grows directly onto the implant surface [].

While Protasul-64WF is generally considered safe for implantation, potential safety concerns exist:

  • Wear Debris: As mentioned earlier, wear debris released from the implant during use can trigger inflammatory responses in surrounding tissues [].
  • Allergic Reactions: Although rare, some individuals might exhibit allergic reactions to specific elements in the alloy.

High-Strength and Lightweight Materials:

Protasul-64WF exhibits exceptional strength and ductility, making it a potential candidate for lightweight structural materials in various research areas. Studies have shown its potential application in:

  • Aerospace engineering: Research suggests Protasul-64WF's high strength-to-weight ratio and excellent fatigue resistance make it suitable for aircraft components, potentially leading to lighter and more fuel-efficient airplanes.
  • Automotive engineering: Protasul-64WF's potential for lightweight and high-strength car parts is being explored, aiming to improve fuel efficiency and vehicle performance [].

High-Temperature Applications:

Protasul-64WF boasts a high melting point and good thermal stability, making it suitable for research involving high-temperature environments. Potential applications include:

  • Nuclear energy research: Protasul-64WF's ability to withstand high temperatures and radiation exposure is being investigated for potential use in nuclear reactors.
  • Thermal management systems: Researchers are exploring Protasul-64WF for its potential application in heat exchangers and other components of thermal management systems due to its excellent thermal conductivity.

Corrosion and Wear Resistance:

Protasul-64WF demonstrates exceptional resistance to corrosion and wear, making it valuable for research in harsh environments:

  • Marine engineering: Protasul-64WF's resistance to saltwater corrosion is being investigated for its potential use in marine structures and components.
  • Tribological research: The tribological properties (friction and wear) of Protasul-64WF are being studied for potential applications in bearings and other components exposed to wear and tear [].

Fundamental Materials Science Research:

Protasul-64WF serves as a model material for fundamental research in materials science due to its unique composition and properties. This research helps in:

  • Understanding HEA behavior: Studying the structure, properties, and behavior of Protasul-64WF contributes to the broader understanding of HEAs as a class of materials.
  • Developing new materials: Research on Protasul-64WF can inform the development of new HEAs with tailored properties for specific applications.

The chemical behavior of Ti6Al4V is influenced by its composition. The primary reactions of interest involve oxidation and interaction with various acids:

  • Oxidation: Ti6Al4V can form a protective oxide layer when exposed to air, which enhances its corrosion resistance.
  • Reaction with Acids: The alloy exhibits excellent resistance to nitric acid and seawater but may experience stress corrosion cracking in the presence of chlorides at elevated temperatures .

These reactions highlight the alloy's stability under various environmental conditions, contributing to its widespread use.

Ti5Al2.5SnTitanium (95%), Aluminum (5%), Tin (2.5%)Good high-temperature strength; lower densityAerospace structuresTi3AlTitanium (94%), Aluminum (6%)Excellent oxidation resistance; good weldabilityAerospace componentsTi-8Mo-8VTitanium (84%), Molybdenum (8%), Vanadium (8%)High strength; excellent corrosion resistanceMarine applications

Uniqueness of Ti6Al4V

Ti6Al4V's distinctiveness lies in its balanced properties that make it suitable for a wide range of applications from aerospace to biomedical fields. The combination of aluminum stabilizing the alpha phase and vanadium stabilizing the beta phase provides a unique microstructural advantage that enhances mechanical performance compared to other titanium alloys .

The synthesis of Ti6Al4V involves several methods:

  • Vacuum Arc Remelting: A common method for producing high-purity titanium alloys.
  • Powder Metallurgy: Used for creating near-net-shape components through processes like hot isostatic pressing.
  • Additive Manufacturing: Increasingly popular for producing complex geometries that would be difficult to achieve through traditional machining techniques .

Each method impacts the microstructure and mechanical properties of the final product.

Research on Ti6Al4V interactions includes studies on its compatibility with biological tissues, as well as its behavior in various chemical environments:

  • Biocompatibility Studies: Demonstrated favorable interactions with bone cells, promoting healing and integration.
  • Corrosion Studies: Investigated under different pH levels and chloride concentrations, confirming robust performance against localized corrosion .

These studies emphasize the alloy's reliability in critical applications.

Primary Composition Specification (Titanium-6-Aluminum-4-Vanadium)

Titanium-6-Aluminum-4-Vanadium alloy, designated as Grade 5 titanium, represents the most extensively utilized titanium alloy in industrial applications, comprising approximately 90% titanium, 6% aluminum, and 4% vanadium by weight [1]. This alpha-beta titanium alloy exhibits a dual-phase microstructure where aluminum functions as an alpha stabilizer, strengthening the hexagonal close-packed alpha phase, while vanadium serves as a beta stabilizer, promoting the formation of the body-centered cubic beta phase [2].

The nominal chemical composition specifications for Titanium-6-Aluminum-4-Vanadium alloy demonstrate precise elemental control requirements essential for certified reference material applications [3]. The primary alloying elements maintain strict compositional ranges: aluminum content spans 5.5 to 6.75 weight percent, while vanadium concentration ranges from 3.5 to 4.5 weight percent [4]. These compositional parameters ensure consistent mechanical properties and microstructural characteristics fundamental to reference material standardization.

Table 1: Primary Composition Specification for Titanium-6-Aluminum-4-Vanadium Alloy

ElementWeight Percentage RangeMaximum Allowable Content
TitaniumBalance-
Aluminum5.5 - 6.75-
Vanadium3.5 - 4.5-
Carbon-0.08
Oxygen-0.20
Nitrogen-0.05
Hydrogen-0.015
Iron-0.30

The interstitial elements carbon, oxygen, nitrogen, and hydrogen require stringent control due to their significant influence on mechanical properties and microstructural stability [3]. Carbon content must not exceed 0.08 weight percent, while oxygen concentration remains below 0.20 weight percent to prevent embrittlement effects [4]. Nitrogen and hydrogen concentrations are maintained at maximum levels of 0.05 and 0.015 weight percent, respectively, to ensure optimal ductility and fracture toughness characteristics [3].

Trace Element Quantification and Tolerances

Trace element quantification in Titanium-6-Aluminum-4-Vanadium certified reference materials requires sophisticated analytical methodologies capable of detecting elemental concentrations at parts-per-million levels [5]. The analytical range for trace elements spans from 0.001% to 0.06%, with precision requirements typically less than 15% relative standard deviation and recoveries between 90.0% and 110.0% [6].

Iron represents the most significant trace element in Titanium-6-Aluminum-4-Vanadium alloys, with maximum allowable concentrations ranging from 0.25 to 0.40 weight percent depending on alloy grade specifications [4]. Standard titanium alloy compositions permit iron concentrations up to 0.30 weight percent for Grade 5 material, while extra-low interstitial variants restrict iron content to 0.25 weight percent maximum [7].

Table 2: Trace Element Tolerances for Titanium-6-Aluminum-4-Vanadium Reference Materials

ElementDetection Range (%)Precision (% RSD)Maximum Content (%)
Iron0.023 - 2.00< 150.30
Chromium0.013 - 4.00< 150.10
Nickel0.005 - 0.80< 150.05
Copper0.015 - 0.60< 150.10
Manganese0.003 - 9.50< 150.10
Molybdenum0.005 - 4.00< 150.05

Wavelength dispersive X-ray fluorescence spectrometry provides quantitative analysis capabilities for trace elements within specified concentration ranges, with aluminum detection spanning 0.041 to 8.00 weight percent and vanadium quantification covering 0.017 to 15.50 weight percent [8]. The analytical methodology demonstrates excellent precision with regression coefficients exceeding 0.999 for all measured elements, ensuring reliable quantitative determination of trace constituents [5].

Palladium and ruthenium represent specialized trace elements in certain Titanium-6-Aluminum-4-Vanadium variants, with palladium concentrations ranging from 0.014 to 0.200 weight percent and ruthenium content spanning 0.019 to 0.050 weight percent [8]. These elements enhance corrosion resistance properties but require precise quantification to maintain reference material certification standards [5].

Compositional Homogeneity Assessment Methodologies

Compositional homogeneity assessment represents a critical requirement for certified reference material validation, ensuring uniform elemental distribution throughout the material matrix [9]. Electron-beam single-melting processes demonstrate exceptional chemical homogeneity in Titanium-6-Aluminum-4-Vanadium alloys, with longitudinal compositional consistency maintained across entire ingot lengths [9].

Inductively coupled plasma optical emission spectrometry serves as the primary analytical technique for homogeneity verification, providing multi-element analysis capabilities with detection limits significantly below specified concentration ranges [5]. The methodology enables simultaneous determination of major, minor, and trace elements with analytical uncertainties typically below 5% relative standard deviation for elements present at concentrations exceeding 0.1 weight percent [10].

Table 3: Homogeneity Assessment Parameters for Titanium-6-Aluminum-4-Vanadium Reference Materials

Assessment MethodSpatial ResolutionAnalytical PrecisionDetection Limit
Inductively Coupled Plasma Optical Emission SpectrometryBulk Analysis< 5% RSD0.001%
Energy Dispersive X-ray Spectroscopy1-5 micrometers< 10% RSD0.01%
Electron Probe Microanalysis1 micrometer< 3% RSD0.005%
X-ray Fluorescence Spectrometry10 micrometers< 3% RSD0.001%

Statistical evaluation of homogeneity requires analysis of multiple sampling locations across the reference material, with minimum sample sizes determined by analytical sensitivity requirements [11]. For oxygen determination in Titanium-6-Aluminum-4-Vanadium alloys, minimum sample masses of 1 milligram prove sufficient, while nitrogen analysis requires sample sizes exceeding 100 milligrams to achieve required analytical precision [11].

Microstructural homogeneity assessment employs scanning electron microscopy combined with energy dispersive X-ray spectroscopy to evaluate elemental distribution at micrometer spatial resolution [12]. The methodology provides qualitative and semi-quantitative compositional information, enabling identification of segregation patterns or inclusions that could compromise reference material integrity [13].

Elemental Mapping Techniques for Certified Reference Materials

Elemental mapping techniques provide spatial distribution information essential for comprehensive characterization of Titanium-6-Aluminum-4-Vanadium certified reference materials [14]. Energy dispersive X-ray spectroscopy enables two-dimensional visualization of elemental distributions through pixel-by-pixel acquisition of characteristic X-ray spectra, generating quantitative elemental maps with spatial resolution approaching one micrometer [14].

X-ray photoelectron spectroscopy mapping utilizes micro-focused X-ray sources to generate high-resolution chemical state images, providing surface-sensitive elemental distribution information with spatial resolution capabilities reaching 10 micrometers [15]. The technique employs principal component analysis and target factor analysis mathematical processing to extract quantitative compositional information from complex spectral datasets [15].

Table 4: Elemental Mapping Techniques for Titanium-6-Aluminum-4-Vanadium Reference Materials

TechniqueSpatial ResolutionAnalysis DepthInformation Content
Energy Dispersive X-ray Spectroscopy1 micrometer1-2 micrometersElemental Distribution
X-ray Photoelectron Spectroscopy10 micrometers1-10 nanometersChemical State Mapping
Electron Probe Microanalysis1 micrometer1 micrometerQuantitative Composition
Laser Ablation Mass Spectrometry30 micrometersVariableIsotopic Distribution

Femtosecond laser ablation multi-collector inductively coupled plasma mass spectrometry provides in-situ elemental analysis capabilities with spatial resolution of 30 micrometers, enabling titanium isotope distribution mapping with precision approaching 0.05 per mil for within-run analysis and 0.07 per mil for external reproducibility [16]. This advanced technique proves particularly valuable for detecting matrix effects and evaluating isotopic homogeneity in reference materials [17].

Glow discharge mass spectrometry offers depth profiling capabilities essential for evaluating subsurface compositional variations in certified reference materials [18]. The technique achieves depth resolution below 10 nanometers while maintaining trace-level detection sensitivity, providing comprehensive three-dimensional compositional characterization [19].

Impurity Element Influence on Reference Material Standardization

Impurity elements significantly influence the standardization and certification processes for Titanium-6-Aluminum-4-Vanadium reference materials, requiring comprehensive characterization to establish reliable analytical benchmarks [6]. The presence of metallic impurities such as copper, nickel, and chromium can alter the alloy's phase stability and mechanical properties, necessitating strict control and quantification protocols [5].

Oxygen and nitrogen impurities demonstrate particularly pronounced effects on reference material properties, with the Bureau Communautaire de Reference-059 standard specifying certified values of 1750 milligrams per kilogram for oxygen and 172 milligrams per kilogram for nitrogen, with associated uncertainties of 70 and 27 milligrams per kilogram, respectively [11]. These interstitial elements require specialized analytical approaches including inert gas fusion and Kjeldahl methodologies to achieve required measurement accuracy [11].

Table 5: Impurity Element Specifications for Titanium-6-Aluminum-4-Vanadium Reference Materials

Impurity ElementCertified Value (mg/kg)Uncertainty (mg/kg)Analytical Method
Oxygen175070Inert Gas Fusion
Nitrogen17227Kjeldahl Method
Carbon< 800± 50Combustion Analysis
Hydrogen< 150± 15Hot Extraction

Matrix effects represent a fundamental challenge in impurity element quantification, particularly when employing comparative analytical techniques such as inductively coupled plasma optical emission spectrometry and X-ray fluorescence spectrometry [20]. The titanium matrix produces complex spectral interferences that require careful wavelength selection and matrix-matched calibration standards to achieve accurate quantitative results [10].

Certified reference material producers employ interlaboratory comparison studies to validate impurity element determinations, with multiple independent laboratories utilizing different analytical methodologies to establish consensus values [11]. The Bureau Communautaire de Reference-059 certification involved 22 participating laboratories employing techniques including neutron activation analysis, charged particle activation, and surface analysis methods to ensure metrological traceability to the International System of Units [11].

The fundamental microstructural characteristic of Titanium six Aluminum four Vanadium consists of two primary crystallographic phases that coexist at ambient temperature conditions. The alpha phase exhibits a hexagonal close-packed crystal structure with space group P63/mmc, featuring lattice parameters of approximately a = 2.95 Å and c = 4.68 Å, resulting in a c/a ratio of 1.587 [5] [6]. This phase demonstrates an atomic packing factor of 0.74 and maintains stability below the beta transus temperature of approximately 882°C [2] [7].

The beta phase manifests as a body-centered cubic structure with space group Im-3m and lattice parameter a = 3.22 Å [8] [6]. This phase exhibits an atomic packing factor of 0.68 and naturally occurs above 882°C in pure titanium, though beta stabilizing elements such as vanadium enable its retention at room temperature in metastable form [7] [9]. The aluminum content, typically 6 weight percent, acts as an alpha stabilizer, while the vanadium content of 4 weight percent functions as a beta stabilizer, creating the characteristic dual-phase microstructure [3] [10].

The volume fraction distribution between these phases typically ranges from 85-95% alpha phase and 5-15% beta phase at room temperature, depending on thermal history and processing conditions [11] [12]. This phase distribution directly influences the mechanical properties, with the alpha phase providing strength and the beta phase contributing to ductility and toughness [13] [14].

Crystallographic Orientation Relationships

The crystallographic relationship between alpha and beta phases in Titanium six Aluminum four Vanadium follows the established Burgers orientation relationship, which defines specific geometric alignments between the two crystal structures [1] [15]. This fundamental relationship specifies that the close-packed planes {0001} of the alpha phase align parallel to the {110} planes of the beta phase, while the close-packed directions <11̄20> of the alpha phase align parallel to the <111> directions of the beta phase [16] [17].

Experimental investigations utilizing electron backscatter diffraction and transmission electron microscopy have revealed that actual crystallographic relationships deviate from the ideal Burgers orientation relationship at discrete angular positions [1] [18]. These deviations typically occur at angles of approximately 22°, 30°, 35°, and 43°, attributed to lattice distortions caused by dislocations at phase interfaces and within the constituent phases [18] [17].

The crystallographic orientation relationships significantly influence the mechanical behavior of the alloy, particularly regarding slip transfer across phase boundaries and the overall deformation mechanisms [17] [19]. The maintenance of coherent or semi-coherent interfaces between phases depends on the adherence to these orientation relationships, affecting properties such as fatigue resistance and fracture toughness [16] [20].

Phase Volume Fraction Quantification Methods

Accurate determination of phase volume fractions in Titanium six Aluminum four Vanadium requires sophisticated analytical techniques due to the complex dual-phase microstructure and varying morphologies [11] [21]. Optical microscopy provides initial phase identification through contrast differences but offers limited accuracy of ±5-10% with resolution constraints of approximately 1 μm [11] [22].

Scanning electron microscopy enables enhanced phase discrimination through compositional and morphological analysis, achieving improved accuracy of ±3-5% with resolution capabilities approaching 0.1 μm [11] [23]. X-ray diffraction analysis utilizes diffraction intensity ratios to determine bulk phase fractions with accuracy of ±2-3%, though spatial resolution is limited to bulk averaging [21] [24].

Electron backscatter diffraction represents the most precise technique for phase fraction quantification, providing crystallographic orientation mapping with accuracy of ±1-2% and spatial resolution of approximately 0.05 μm [25] [12]. Digital image processing methods, incorporating algorithms such as gray level distribution analysis and edge detection, offer automated quantification capabilities with accuracy ranging from ±2-5% depending on image quality and processing parameters [11] [26].

Advanced stereological correction methods account for three-dimensional microstructural effects in two-dimensional measurements, particularly important for lamellar alpha structures where apparent thickness measurements require geometric corrections [23] [22]. These corrections typically involve multiplying measured values by factors of π/2 for randomly oriented lamellar structures [23].

Primary Alpha and Transformed Beta Morphologies

The microstructural morphology of Titanium six Aluminum four Vanadium encompasses several distinct alpha phase variants and beta phase configurations that develop through different formation mechanisms and processing histories [27] [13]. Primary alpha forms through nucleation and growth processes during thermomechanical processing in the alpha-beta temperature range, typically exhibiting equiaxed or elongated grain morphologies with sizes ranging from 5-50 μm [27] [14].

Secondary alpha develops through transformation of the beta phase during cooling from elevated temperatures, manifesting as lamellar structures with typical thicknesses of 0.2-2 μm [14] [13]. These secondary alpha lamellae often display alternating arrangements with thin beta layers, creating a characteristic basketweave or colony microstructure depending on cooling rates and alloy composition [13] [28].

Widmanstätten alpha precipitation occurs through diffusion-controlled transformation mechanisms, producing acicular platelet morphologies arranged in colonies with sizes typically ranging from 0.5-5 μm [27] [29]. The habit planes of these platelets follow specific crystallographic orientations determined by the Burgers orientation relationship, often exhibiting {334} habit plane normals with angular deviations of approximately 2.3° from theoretical predictions [29].

Martensitic alpha formation results from rapid cooling rates that suppress diffusion-controlled transformations, producing fine needle-like lath structures with dimensions of 0.1-1 μm [16] [30]. This martensitic transformation involves shear mechanisms that maintain specific crystallographic relationships while creating highly refined microstructures with elevated dislocation densities [16] [31].

Retained beta phase appears as thin films between alpha lamellae or as isolated regions with dimensions typically ranging from 0.05-0.5 μm [13] [12]. The morphology and distribution of retained beta significantly influence mechanical properties, particularly ductility and fracture resistance, through its role in accommodating plastic deformation and crack tip blunting [32] [14].

Burgers Orientation Relationship in Titanium six Aluminum four Vanadium

The Burgers orientation relationship in Titanium six Aluminum four Vanadium establishes fundamental crystallographic connections between the alpha and beta phases that control microstructural development and mechanical behavior [1] [15]. This relationship defines twelve distinct alpha variants that can form from a single parent beta grain during the beta to alpha transformation, with each alpha orientation capable of producing six beta variants during reverse transformation [15] [33].

The mathematical description of the Burgers orientation relationship involves transformation matrices that relate the crystal coordinate systems of the two phases [29] [18]. These matrices account for the specific geometric relationships between hexagonal and cubic crystal structures, enabling prediction of variant selection and microstructural evolution during thermal processing [34] [35].

Experimental validation of the Burgers orientation relationship utilizes electron backscatter diffraction analysis to map crystallographic orientations and measure misorientation angles between adjacent phases [1] [16]. Statistical analysis of large datasets reveals that approximately 70% of alpha-beta boundaries in Titanium six Aluminum four Vanadium conform to the Burgers orientation relationship within acceptable angular tolerances [17] [36].

Deviations from ideal Burgers orientation relationships occur due to accommodation of transformation strains, elastic interactions between variants, and local stress fields generated during phase transformation [18] [19]. These deviations can be quantified using spherical center angle models that calculate angular differences between observed and theoretical orientations [18].

The preservation or breakdown of Burgers orientation relationships during mechanical deformation provides insights into deformation mechanisms and microstructural stability [17] [19]. Severe plastic deformation can disrupt these relationships through crystallographic rotations and the generation of high dislocation densities [17] [37].

Variant Selection Mechanisms in Phase Transformations

Variant selection during alpha precipitation in Titanium six Aluminum four Vanadium follows complex mechanisms that minimize transformation-induced elastic strain energy while accommodating local stress states and chemical driving forces [15] [38]. The phenomenological theory of martensite transformation provides theoretical frameworks for predicting preferred variant arrangements based on crystallographic and thermodynamic considerations [16] [29].

Self-accommodation mechanisms involve the formation of specific variant clusters that minimize macroscopic shape changes during transformation [16] [34]. Four-variant clustering configurations demonstrate the lowest transformation strain among different arrangements, leading to characteristic V-shaped and quadrilateral morphologies observed in martensitic microstructures [16]. These configurations consist of two pairs of distinct variants that accommodate transformation strains through complementary orientations [16].

The influence of applied stress on variant selection creates preferential formation of variants with favorable crystallographic orientations relative to the stress axis [33] [34]. This stress-induced variant selection can significantly alter texture development and mechanical property anisotropy in processed materials [37] [39].

Chemical composition variations within the beta phase affect variant selection through local changes in transformation driving forces and interface energies [15] [38]. Compositional clustering of beta stabilizing elements can promote or inhibit specific variant formation, leading to heterogeneous microstructural development [40] [38].

Processing parameters such as cooling rate, deformation temperature, and strain rate influence variant selection through their effects on transformation kinetics and nucleation site availability [15] [34]. Rapid cooling promotes martensitic transformation with limited variant selection, while slower cooling enables diffusion-assisted processes with more extensive variant development [1] [4].

Dates

Last modified: 08-15-2023

Explore Compound Types